molecular formula C22H30N4O2S B11070597 1-(4-Methoxyphenyl)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}thiourea

1-(4-Methoxyphenyl)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}thiourea

Cat. No.: B11070597
M. Wt: 414.6 g/mol
InChI Key: CEEVRDXZAWPQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHOXYPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA is a complex organic compound characterized by the presence of methoxyphenyl groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA typically involves the reaction of 4-methoxyphenyl isothiocyanate with 1-(3-aminopropyl)-4-(4-methoxyphenyl)piperazine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(4-METHOXYPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-4-METHYLBENZENESULFONAMIDE
  • N-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

N-(4-METHOXYPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA is unique due to its specific structural features, such as the combination of methoxyphenyl groups and a piperazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H30N4O2S

Molecular Weight

414.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thiourea

InChI

InChI=1S/C22H30N4O2S/c1-27-20-8-4-18(5-9-20)24-22(29)23-12-3-13-25-14-16-26(17-15-25)19-6-10-21(28-2)11-7-19/h4-11H,3,12-17H2,1-2H3,(H2,23,24,29)

InChI Key

CEEVRDXZAWPQMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.